Benzoic acid, 2-(diphenylphosphino)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(diphenylphosphino)-, sodium salt is an organophosphorus compound with the chemical formula C19H15O2PNa. It is a white solid that dissolves in polar organic solvents. This compound is used as a ligand in various catalytic processes, including the Shell higher olefin process .
Vorbereitungsmethoden
Benzoic acid, 2-(diphenylphosphino)-, sodium salt is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction conditions typically involve the use of polar organic solvents to dissolve the reactants and facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid, 2-(diphenylphosphino)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(diphenylphosphino)-, sodium salt has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which benzoic acid, 2-(diphenylphosphino)-, sodium salt exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. The molecular targets and pathways involved depend on the specific catalytic process and the metal center with which the compound interacts .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-(diphenylphosphino)-, sodium salt can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzenesulfonic acid: This compound is also used as a ligand in catalytic processes but has different solubility and reactivity properties.
2-(Diphenylphosphino)benzaldehyde: This compound is used in the synthesis of various organic compounds and has different functional groups that affect its reactivity.
Diphenylphosphinobenzaldehyde: Similar to the above, this compound is used in organic synthesis and has unique reactivity due to the presence of the aldehyde group.
This compound is unique due to its specific structure and the presence of the sodium salt, which affects its solubility and reactivity in different solvents and conditions.
Eigenschaften
CAS-Nummer |
36882-17-4 |
---|---|
Molekularformel |
C19H14NaO2P |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
sodium;2-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C19H15O2P.Na/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
LOCKDMJLLDIFLY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.